(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound featuring a pyrazolopyridopyrimidin core. It finds applications in various research fields due to its unique structural attributes, which contribute to its reactivity and potential utility.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound interacts with EGFR, inhibiting its kinase activity . This inhibition prevents autophosphorylation of EGFR, thereby downregulating the activation of the downstream signal transduction pathways, such as the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK pathway. This leads to inhibition of cell proliferation and induction of cell apoptosis .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which plays a crucial role in the regulation of cell proliferation, survival, differentiation, and apoptosis . By inhibiting EGFR, the compound disrupts these processes, leading to the inhibition of tumor growth and proliferation.
Result of Action
The compound’s action on EGFR leads to potent anticancer activity against various cell lines . Specifically, it has been shown to have potent anticancer activity against MCF-7 and A-549 cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone often involves multi-step processes that commence with the preparation of its basic heterocyclic rings. Common approaches include:
Formation of the Pyrazolopyridopyrimidin Core: : Starting with pyridine derivatives, this step frequently involves cyclization reactions under acidic or basic conditions.
Attachment of the Thiadiazolyl Methanone Group: : This involves the reaction of the core structure with thiadiazole derivatives, utilizing reagents like acyl chlorides in the presence of catalysts.
Industrial Production Methods: For large-scale production, methods are optimized to enhance yield and purity. Techniques such as continuous flow synthesis and the use of microwave-assisted reactions are employed to achieve efficient synthesis under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of reactions, including:
Oxidation and Reduction: : It can be oxidized or reduced depending on the functional groups present.
Substitution Reactions: : Nucleophilic or electrophilic substitution reactions at the pyrazolopyridopyrimidin ring system are common.
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Reagents such as halogens or organometallic compounds in appropriate solvents.
Major Products: The products of these reactions vary depending on the conditions but typically include modified heterocyclic systems and new functionalized derivatives that could exhibit distinct biological activities.
Scientific Research Applications
This compound is significant in various research domains due to its intricate structure:
Chemistry: : Used as a building block for more complex molecular architectures.
Biology: : Investigated for its potential as a pharmacophore in the development of new therapeutics.
Medicine: : Explored for its potential antimicrobial, antiviral, and anticancer properties.
Industry: : Utilized in the synthesis of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Comparison with Other Compounds: This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and application potential compared to similar structures.
List of Similar Compounds:(3-methyl-8,9-dihydro-6H-pyrimido[5,4-b]indole-7-one)
(5-methyl-4-phenyl-1,2,3-thiadiazole)
(6-methyl-3,4-dihydropyrido[3,2,1-jk]carbazole)
Properties
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-propylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-3-4-12-15(24-20-18-12)16(23)21-6-5-13-11(9-21)8-17-14-7-10(2)19-22(13)14/h7-8H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKBVEPODRCGRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC3=C(C2)C=NC4=CC(=NN34)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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